Methenamine anhydromethylenecitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methenamine anhydromethylenecitrate is a chemical compound that has garnered attention for its diverse applications, particularly in the medical field. It is a derivative of methenamine, a heterocyclic organic compound known for its antiseptic properties. This compound is primarily used for its antibacterial properties, especially in the treatment and prevention of urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methenamine anhydromethylenecitrate is synthesized through a reaction involving methenamine and citric acid. The process typically involves the following steps:
Reacting Methenamine with Citric Acid: Methenamine is combined with citric acid in an aqueous solution.
Heating: The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Crystallization: The product is then crystallized out of the solution and purified.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization processes are common in industrial settings to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methenamine anhydromethylenecitrate undergoes several types of chemical reactions, including:
Hydrolysis: In acidic environments, it hydrolyzes to release formaldehyde and ammonia, which are bactericidal.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis is facilitated in acidic environments (pH < 6).
Alkylating Agents: Substitution reactions often involve alkylating agents.
Major Products
Formaldehyde and Ammonia: The primary products of hydrolysis in acidic conditions.
Scientific Research Applications
Methenamine anhydromethylenecitrate has a wide range of applications in scientific research:
Mechanism of Action
Methenamine anhydromethylenecitrate exerts its effects primarily through the release of formaldehyde in acidic environments. The formaldehyde acts as a potent bactericidal agent by denaturing bacterial proteins and nucleic acids, thereby inhibiting bacterial growth and proliferation . The compound targets bacterial cell walls and disrupts their integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methenamine Hippurate: Another derivative of methenamine used for similar purposes in urinary tract infection prevention.
Methenamine Mandelate: Similar in function but differs in its acid component, mandelic acid.
Uniqueness
Methenamine anhydromethylenecitrate is unique due to its specific combination with citric acid, which may offer different pharmacokinetic properties and efficacy profiles compared to other methenamine derivatives .
Properties
CAS No. |
6190-43-8 |
---|---|
Molecular Formula |
C13H20N4O7 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H8O7.C6H12N4/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3H2,(H,8,9)(H,10,11);1-6H2 |
InChI Key |
VFYFMNCKPJDAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.